molecular formula C13H15NO B138660 4-Isopropyl-1-methyl-2(1H)-quinolinone CAS No. 132162-30-2

4-Isopropyl-1-methyl-2(1H)-quinolinone

Cat. No. B138660
CAS RN: 132162-30-2
M. Wt: 201.26 g/mol
InChI Key: PYBXLKHPMVSUDG-UHFFFAOYSA-N
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Description

4-Isopropyl-1-methyl-2(1H)-quinolinone, also known as IQ, is a chemical compound that has been extensively studied for its scientific research applications. It is a heterocyclic compound that belongs to the quinolone family, and it has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Isopropyl-1-methyl-2(1H)-quinolinone is not fully understood, but it is thought to involve the formation of a complex with metal ions such as copper and iron. This complex formation results in the generation of reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as an anti-cancer agent, 4-Isopropyl-1-methyl-2(1H)-quinolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-Isopropyl-1-methyl-2(1H)-quinolinone has been found to exhibit antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Isopropyl-1-methyl-2(1H)-quinolinone in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions. Additionally, its potential as an anti-cancer agent makes it a promising candidate for further study. However, one limitation of using 4-Isopropyl-1-methyl-2(1H)-quinolinone in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for the study of 4-Isopropyl-1-methyl-2(1H)-quinolinone. One area of interest is the development of 4-Isopropyl-1-methyl-2(1H)-quinolinone-based fluorescent probes for the detection of metal ions in living cells. Additionally, further research is needed to fully understand the mechanism of action of 4-Isopropyl-1-methyl-2(1H)-quinolinone and its potential as an anti-cancer agent. Finally, the development of 4-Isopropyl-1-methyl-2(1H)-quinolinone derivatives with improved properties and reduced toxicity is an area of active research.

Synthesis Methods

The synthesis of 4-Isopropyl-1-methyl-2(1H)-quinolinone involves the reaction of isobutyraldehyde with aniline in the presence of a catalyst such as aluminum chloride. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Scientific Research Applications

The scientific research applications of 4-Isopropyl-1-methyl-2(1H)-quinolinone are diverse and include its use as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 4-Isopropyl-1-methyl-2(1H)-quinolinone has been used as a model compound in the study of the oxidative metabolism of drugs.

properties

CAS RN

132162-30-2

Product Name

4-Isopropyl-1-methyl-2(1H)-quinolinone

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-methyl-4-propan-2-ylquinolin-2-one

InChI

InChI=1S/C13H15NO/c1-9(2)11-8-13(15)14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3

InChI Key

PYBXLKHPMVSUDG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=O)N(C2=CC=CC=C21)C

Canonical SMILES

CC(C)C1=CC(=O)N(C2=CC=CC=C21)C

synonyms

2(1H)-Quinolinone,1-methyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

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